molecular formula C18H21NO2 B4592852 Ethyl 3,3-diphenylpropylcarbamate

Ethyl 3,3-diphenylpropylcarbamate

Cat. No.: B4592852
M. Wt: 283.4 g/mol
InChI Key: HCRKWAAWKWSTNC-UHFFFAOYSA-N
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Description

Ethyl 3,3-diphenylpropylcarbamate is an organic compound with the molecular formula C18H21NO2 It is a carbamate derivative, characterized by the presence of an ethyl group, two phenyl rings, and a carbamate functional group

Scientific Research Applications

Ethyl 3,3-diphenylpropylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-diphenylpropylcarbamate typically involves the reaction of 3,3-diphenylpropylamine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-diphenylpropylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of acids or bases, the carbamate group can be hydrolyzed to produce 3,3-diphenylpropylamine and ethanol.

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a catalyst

Major Products Formed

    Hydrolysis: 3,3-diphenylpropylamine and ethanol

    Oxidation: Hydroxylated or carbonylated derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of ethyl 3,3-diphenylpropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenyl rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3-diphenylpropanoate
  • 3,3-diphenylpropylamine
  • Ethyl carbamate

Uniqueness

Ethyl 3,3-diphenylpropylcarbamate is unique due to its specific combination of functional groups and structural features. The presence of both the carbamate group and the phenyl rings provides a distinct set of chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

ethyl N-(3,3-diphenylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-18(20)19-14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKWAAWKWSTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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